3-(5-{[(2-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-(2-phenylethyl)propanamide
説明
特性
IUPAC Name |
3-[5-[(2-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(2-phenylethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25FN4O2S/c29-22-12-6-4-10-20(22)18-36-28-32-23-13-7-5-11-21(23)26-31-24(27(35)33(26)28)14-15-25(34)30-17-16-19-8-2-1-3-9-19/h1-13,24H,14-18H2,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZAAOTZLKGVHPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CCC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 3-(5-{[(2-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-(2-phenylethyl)propanamide is a member of the imidazoquinazoline family, which has garnered attention for its diverse biological activities. This article synthesizes current research findings related to its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 502.56 g/mol. The presence of a fluorophenyl group and a methylsulfanyl moiety contributes to its unique reactivity and biological interactions.
Structural Features
| Feature | Description |
|---|---|
| Imidazoquinazoline Core | Central structure known for various biological activities |
| Fluorophenyl Group | Enhances lipophilicity and potential enzyme interactions |
| Methylsulfanyl Moiety | May influence redox reactions and binding affinities |
Antidiabetic Potential
Recent studies have explored the compound's potential as an α-glucosidase inhibitor , which is crucial for managing type 2 diabetes mellitus (T2DM). A structure-activity relationship analysis indicated that modifications to the imidazoquinazoline core can significantly enhance inhibitory potency against α-glucosidase. Specifically, electron-donating groups like methoxy (-OCH₃) at specific positions on the phenyl rings improved activity, while electron-withdrawing groups reduced it .
Anticancer Activity
The imidazoquinazoline derivatives are also being investigated for their anticancer properties . Research has shown that certain derivatives exhibit significant cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis through mitochondrial pathways and inhibition of key signaling pathways such as MAPK .
The compound's mechanism of action primarily involves interactions with specific enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit α-glucosidase and other enzymes involved in metabolic pathways.
- Receptor Modulation : It may also act on cellular receptors that regulate cell proliferation and survival.
Study 1: α-Glucosidase Inhibition
A study conducted by researchers focused on synthesizing various imidazoquinazoline derivatives, including the target compound, to evaluate their α-glucosidase inhibitory activity. The results indicated that the compound exhibited a notable inhibitory effect with an IC₅₀ value significantly lower than standard drugs used in T2DM management .
Study 2: Anticancer Activity Assessment
In vitro studies on cancer cell lines demonstrated that the compound induced apoptosis in a dose-dependent manner. Flow cytometry analyses revealed increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins in treated cells .
Structure-Activity Relationship (SAR)
The SAR studies highlight how modifications to the chemical structure can influence biological activity:
| Modification | Effect on Activity |
|---|---|
| Addition of Methoxy Group | Increased α-glucosidase inhibitory potency |
| Variation in Phenyl Substituents | Altered binding affinity to target enzymes |
| Changes in Alkyl Chain Length | Affects lipophilicity and cellular uptake |
類似化合物との比較
Impact of Substituents :
- 2-Fluorophenyl (Target) : Balances lipophilicity and electronic effects, favoring blood-brain barrier penetration .
- 5-Chloro-2-Methoxyphenyl () : Combines halogenated hydrophobicity with methoxy polarity, possibly optimizing target engagement .
Variations in the Propanamide Side Chain
The N-substituent on the propanamide chain modulates steric bulk and receptor interactions:
Key Observations :
- N-(2-Phenylethyl) (Target) : Provides extended hydrophobic interactions, suitable for targets with deep binding pockets.
- N-(2-Furylmethyl) () : The furan oxygen may engage in hydrogen bonding, altering selectivity .
Core Modifications in Related Heterocycles
Compounds with alternative heterocyclic cores highlight scaffold-specific effects:
Comparison with Target :
Research Findings and Data
Spectral Characterization (Inferred from Analog Data)
Q & A
Q. What are the recommended synthetic routes for preparing 3-(5-{[(2-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-(2-phenylethyl)propanamide, and how are intermediates characterized?
Methodological Answer:
- Synthetic Strategy : A multi-step synthesis is typically required, starting with the formation of the imidazo[1,2-c]quinazolin-3-one core. Thiourea intermediates (e.g., via reaction of amines with thiophosgene) can introduce the sulfanyl group, as seen in analogous sulfamethoxazole derivatives .
- Key Steps :
- Step 1 : Condensation of 2-fluorobenzyl mercaptan with a pre-functionalized quinazolinone scaffold.
- Step 2 : Coupling the thioether intermediate with N-(2-phenylethyl)propanamide via HBTU/DMAP-mediated amidation .
- Characterization :
- 1H/13C NMR : Confirm regioselectivity of the sulfanyl group and absence of epimerization.
- IR Spectroscopy : Validate the presence of carbonyl (C=O, ~1700 cm⁻¹) and thioether (C-S, ~650 cm⁻¹) groups .
- Elemental Analysis : Ensure purity (>95%) and validate molecular formula (e.g., C, H, N percentages) .
Q. How can researchers optimize the yield of the final compound during scale-up synthesis?
Methodological Answer:
- Reagent Selection : Use coupling agents like HBTU or DCC for high-yield amidation (68–95% yields observed in similar scaffolds) .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Temperature Control : Maintain reaction temperatures between 0–25°C to minimize side reactions (e.g., hydrolysis of the imidazoquinazolinone core) .
- Purification : Gradient column chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol/water mixtures improves purity .
Advanced Research Questions
Q. What computational strategies are effective for predicting the reactivity and stability of this compound under physiological conditions?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model the compound’s electronic structure and predict nucleophilic/electrophilic sites .
- Solubility Prediction : Apply COSMO-RS models to estimate logP and aqueous solubility, critical for bioavailability studies .
- Degradation Pathways : Simulate hydrolysis (e.g., pH-dependent stability of the thioether and amide bonds) using molecular dynamics (MD) .
- Tools : Software like Gaussian, COMSOL Multiphysics, or ACD/Labs Percepta .
Q. How should researchers address contradictory data in biological activity assays (e.g., IC50 variability across studies)?
Methodological Answer:
- Experimental Controls :
- Include positive controls (e.g., known kinase inhibitors) to validate assay conditions.
- Test compound stability in assay buffers (e.g., DMSO concentration ≤0.1%) .
- Data Normalization : Use Z-score or Grubbs’ test to identify outliers in replicate experiments .
- Mechanistic Studies : Perform SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm target binding affinity independently .
Q. What advanced analytical techniques are recommended for elucidating metabolic byproducts in vitro?
Methodological Answer:
- LC-HRMS/MS : High-resolution mass spectrometry identifies phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
- Isotopic Labeling : Use ¹⁴C-labeled compound to track metabolic pathways in hepatocyte models .
- NMR-based Metabolomics : 2D-NMR (e.g., HSQC, HMBC) resolves structural modifications in complex mixtures .
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